molecular formula C18H18O B14557258 1,2-Diphenylhex-1-en-3-one CAS No. 61798-66-1

1,2-Diphenylhex-1-en-3-one

Cat. No.: B14557258
CAS No.: 61798-66-1
M. Wt: 250.3 g/mol
InChI Key: KYBOBKNKMPHORH-UHFFFAOYSA-N
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Description

1,2-Diphenylhex-1-en-3-one is an organic compound characterized by the presence of two phenyl groups attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenylhex-1-en-3-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base . For instance, benzaldehyde and acetophenone can be condensed using sodium hydroxide in ethanol as the base and solvent, respectively . The reaction is typically carried out at room temperature for 24 hours, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylhex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

1,2-Diphenylhex-1-en-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diphenylhex-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and π-π stacking, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylprop-2-en-1-one: Similar structure but with a different position of the double bond.

    1,2-Diphenylethane: Lacks the double bond present in 1,2-Diphenylhex-1-en-3-one.

    1,2-Diphenylacetylene: Contains a triple bond instead of a double bond.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with different molecules makes it valuable in research and industrial applications.

Properties

CAS No.

61798-66-1

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

1,2-diphenylhex-1-en-3-one

InChI

InChI=1S/C18H18O/c1-2-9-18(19)17(16-12-7-4-8-13-16)14-15-10-5-3-6-11-15/h3-8,10-14H,2,9H2,1H3

InChI Key

KYBOBKNKMPHORH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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